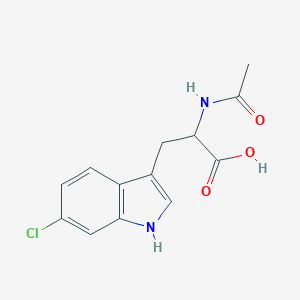

N-Acetyl 6-chlorotryptophan

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to N-Acetyl 6-chlorotryptophan involves various chemical reactions that have been explored in organic and aqueous media. For instance, the synthesis of N-acetyl tryptophan phenylethyl ester demonstrates the effect of solvent polarity on the equilibrium and kinetics of the synthesis process, highlighting the role of organic solvents in facilitating the reaction (Blanco et al., 1992)(Blanco, Guisán, & Halling, 1992). Another approach for synthesizing bromo-derivatives of D-tryptophan, which are precursors for chloro derivatives, involves optical resolution and highlights the efficiency of enzymatic methods in synthesis (Konda-Yamada et al., 2002)(Konda-Yamada et al., 2002).

Molecular Structure Analysis

The conformation and molecular structure of N-acetyl-L-tryptophan complexes, such as those with chymotrypsin, have been studied using NMR, revealing insights into the orientation of the acylamino group relative to the amino acid part (Rodgers, 1973)(Rodgers, 1973). These studies are crucial for understanding the interactions and stability of N-acetyl derivatives in biological systems.

Chemical Reactions and Properties

N-Acetyl derivatives of tryptophan, including those with chloro substitutions, participate in various chemical reactions. The formation of complexes with metals, such as the reaction of N-acetyltryptophan with methylmercury, demonstrates the potential for forming stable compounds, which can be analyzed using NMR and IR spectroscopy (Corbeil & Beauchamp, 1988)(Corbeil & Beauchamp, 1988). These reactions are essential for understanding the chemical behavior of N-acetyl 6-chlorotryptophan derivatives.

Aplicaciones Científicas De Investigación

Binding to Alpha-Chymotrypsin : N-acetyl-L-tryptophan, a similar compound, preferentially binds to monomeric alpha-chymotrypsin. The equilibrium constant for monomeric binding is significantly higher than for dimeric binding (Tellam, de Jersey, & Winzor, 1979).

Inhibition of Tryptophan Degradation : 6-chlorotryptophan inhibits the normal pathway of tryptophan degradation, leading to increased urinary excretion of 3-hydroxyanthranilic acid. This results in the inhibition of 3-hydroxyanthranilic acid oxidase (Parli, Krieter, & Schmidt, 1980).

Quantification in Serum Albumin Solutions : An automated HPLC-MS method has been developed for quantifying N-acetyltryptophan degradation products in concentrated human serum albumin solutions. This method is also applicable for quantifying other small molecules in concentrated protein solutions (Fang, Parti, & Hu, 2011).

Reduction of Lipid Peroxidation : N-acetyl-serotonin, which has a structure similar to N-acetyl-tryptophan, effectively reduces lipid peroxidation in testicular microsomes and mitochondria. This suggests potential applications in protecting against diseases induced by lipid peroxidation (Gavazza & Catala, 2004).

Stability in Drug Formulations : Studies indicate that N-acetyl-tryptophan degradation in protein therapeutic formulations is minimal under recommended storage and thermal stress conditions, supporting its use as an antioxidant in liquid drug product formulations (Hogan, Leiske, & Salisbury, 2017).

Protein Spectroscopy : Techniques for the spectroscopic determination of tryptophan and tyrosine in proteins can potentially be applied to studying the degradation and interaction of N-acetyl-tryptophan derivatives (Edelhoch, 1967).

Propiedades

IUPAC Name |

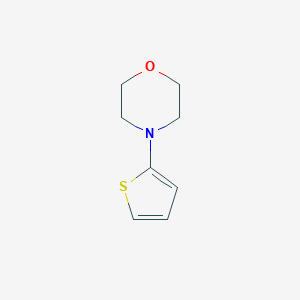

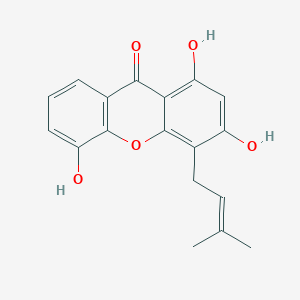

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512177 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl 6-chlorotryptophan | |

CAS RN |

50517-10-7 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)